An In-depth Technical Guide to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established scientific principles.
Compound Identification and Core Properties
CAS Number: 64096-89-5[1]
Molecular Formula: C₁₀H₇ClN₄[1][2]
Molecular Weight: 218.64 g/mol [1][2]
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to the class of 5-aminopyrazoles, a scaffold that is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] The presence of a carbonitrile group and an amino group on the pyrazole ring, coupled with a 2-chlorophenyl substituent at the N1 position, imparts a unique combination of electronic and steric properties that influence its reactivity and potential as a pharmacophore.
Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | 136-140 °C | |
| Appearance | Solid (form) | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General solubility for similar compounds. |
| pKa | Not experimentally determined. The amino group is expected to be weakly basic, and the pyrazole ring nitrogen atoms have basic character. |
Comparative Data for Isomers:
| Isomer | CAS Number | Melting Point (°C) |
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | 183-187 °C |
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-67-7 | 169-173 °C |
The variation in melting points among the isomers can be attributed to differences in their crystal packing and intermolecular interactions, influenced by the position of the chlorine atom on the phenyl ring.
Synthesis of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Mechanistic Approach
The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry. A common and efficient method involves a multi-component reaction, which offers advantages in terms of atom economy and procedural simplicity.
Typical Synthetic Protocol
A plausible and widely employed synthetic route for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile involves the condensation of 2-chlorophenylhydrazine, malononitrile, and a source of one carbon, such as triethyl orthoformate.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, equimolar amounts of 2-chlorophenylhydrazine, malononitrile, and triethyl orthoformate are dissolved in a suitable solvent, typically ethanol or a water/ethanol mixture.[4]
-
Catalysis (Optional but Recommended): The addition of a catalytic amount of a base (e.g., piperidine, triethylamine) or a Lewis acid can significantly accelerate the reaction.[4] Recent advancements have also demonstrated the use of novel nanocatalysts to improve yields and reaction times under milder conditions.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 55-80°C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[4] Reaction times can vary from a few hours to overnight depending on the specific conditions.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.[4]
Mechanistic Rationale
The underlying mechanism of this transformation is a cascade of reactions that efficiently constructs the pyrazole ring.
Caption: Proposed reaction mechanism for the synthesis of the target compound.
-
Initial Condensation: The reaction is initiated by the Knoevenagel condensation between malononitrile and triethyl orthoformate (or its hydrolyzed equivalent) to form an electrophilic intermediate. This is then attacked by the nucleophilic nitrogen of 2-chlorophenylhydrazine.
-
Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups.
-
Tautomerization and Aromatization: A subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole ring system.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, possessing an amino group, a nitrile group, and a reactive C-H bond on the pyrazole ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems.
Key Reactions
-
Cycloaddition Reactions: The amino and nitrile groups can participate in cycloaddition reactions with various reagents to form fused pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and other bicyclic and tricyclic systems. These fused heterocycles are of great interest in drug discovery due to their diverse biological activities.
-
Derivatization of the Amino Group: The 5-amino group can be readily acylated, alkylated, or converted into a Schiff base, allowing for the introduction of various substituents to explore structure-activity relationships.
-
Hydrolysis of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, providing another handle for further chemical modifications.
Caption: Reactivity map of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[3] While specific biological data for the 2-chloro isomer is limited in the public domain, the general class of chlorophenyl-substituted pyrazoles has shown promise in various therapeutic areas.
Potential Therapeutic Areas:
-
Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer properties, often acting as kinase inhibitors.
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activities.[3]
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting various enzymes involved in disease pathways.
The 2-chloro substitution on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can affect the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Hazard Identification:
-
Toxicity: Toxic if swallowed.[1]
-
Eye Damage: Causes serious eye damage.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[8]
Conclusion
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis, versatile reactivity, and the established biological importance of the 5-aminopyrazole scaffold make it a compelling target for further investigation in medicinal chemistry and drug discovery programs. This guide has provided a comprehensive overview of its key properties and scientific context to aid researchers in their endeavors with this promising compound.
References
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances.
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PubChem. (n.d.). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Elmaaty, A. A., & Al-Omair, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.
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ResearchGate. (n.d.). (PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
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Sci-Hub. (n.d.). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]
- Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o65.
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sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
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Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Retrieved from [Link]
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ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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5-Amino-1MQ. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Retrieved from [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale advances, 6(20), 5865–5876.
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